molecular formula C15H18FN3O2S B7171865 N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B7171865
M. Wt: 323.4 g/mol
InChI Key: SKJFDQNQDQKSRT-UHFFFAOYSA-N
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Description

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Properties

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-10-8-13(4-5-14(10)16)22(20,21)17-7-6-15-18-11(2)9-12(3)19-15/h4-5,8-9,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJFDQNQDQKSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide typically involves the condensation of 4,6-dimethylpyrimidine with an appropriate sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme essential for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are necessary for bacterial DNA synthesis and cell division . This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific combination of a pyrimidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound for developing new antimicrobial agents .

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